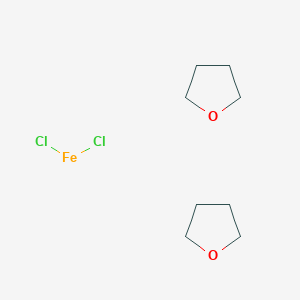
Iron(ii)chloride tetrahydrofuran complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(ii)chloride tetrahydrofuran complex is a coordination compound where iron(ii)chloride is coordinated with tetrahydrofuran molecules. This complex is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties. It is often used as a precursor in various chemical reactions and has applications in both academic research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iron(ii)chloride tetrahydrofuran complex typically involves the reaction of iron(ii)chloride with tetrahydrofuran in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran itself, under anhydrous conditions to avoid hydrolysis of the iron(ii)chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the complex forms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(ii)chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:
Oxidation: The iron(ii) center can be oxidized to iron(iii) under appropriate conditions.
Reduction: The complex can participate in reduction reactions where the iron(ii) center is reduced further.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various donor ligands under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(iii) complexes, while reduction may produce iron(i) species. Substitution reactions result in new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Iron(ii)chloride tetrahydrofuran complex has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The complex is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes such as the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which iron(ii)chloride tetrahydrofuran complex exerts its effects involves the coordination of the iron(ii) center with tetrahydrofuran ligands. This coordination stabilizes the iron(ii) center and influences its reactivity. The complex can interact with various molecular targets, including other metal centers, organic molecules, and biological macromolecules. The pathways involved in these interactions depend on the specific context and conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
- Iron(ii)chloride dihydrate complex
- Iron(ii)chloride hexahydrate complex
- Iron(ii)chloride with other ether ligands
Comparison: Iron(ii)chloride tetrahydrofuran complex is unique due to the specific coordination of tetrahydrofuran ligands, which imparts distinct structural and chemical properties. Compared to other iron(ii)chloride complexes with different ligands, the tetrahydrofuran complex often exhibits different solubility, stability, and reactivity profiles. This makes it particularly useful in certain applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H16Cl2FeO2 |
|---|---|
Molekulargewicht |
270.96 g/mol |
IUPAC-Name |
dichloroiron;oxolane |
InChI |
InChI=1S/2C4H8O.2ClH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
SIHSVRFFLACEDY-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCOC1.C1CCOC1.Cl[Fe]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)

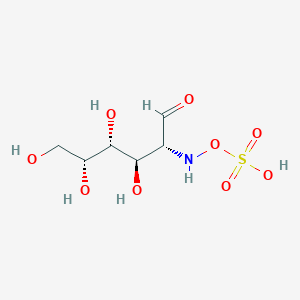
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
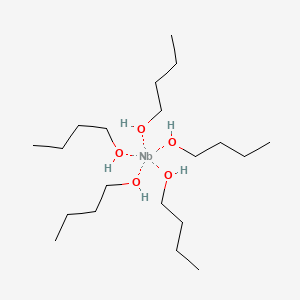
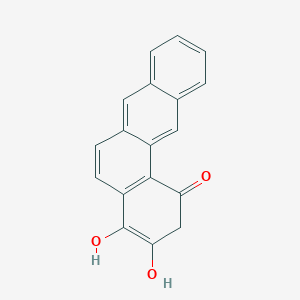
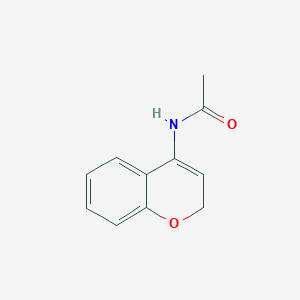
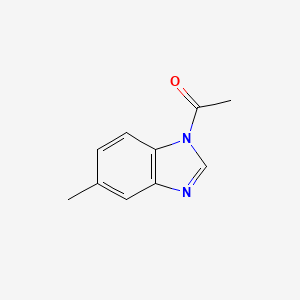
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
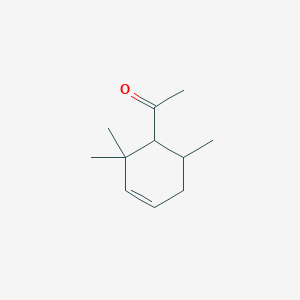
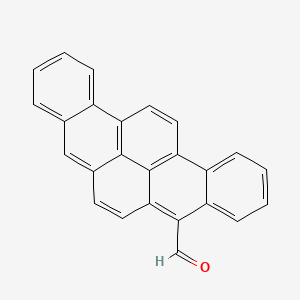
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

